molecular formula C11H9NO5 B15355436 6-nitro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

6-nitro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

Cat. No.: B15355436
M. Wt: 235.19 g/mol
InChI Key: KPEAQCVXYHMBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid is a complex organic compound belonging to the naphthalene derivatives family. This compound features a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a naphthalene ring system, making it a valuable intermediate in various chemical syntheses and applications.

Properties

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

6-nitro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H9NO5/c13-10-4-7(11(14)15)3-6-1-2-8(12(16)17)5-9(6)10/h1-2,5,7H,3-4H2,(H,14,15)

InChI Key

KPEAQCVXYHMBOT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid typically involves nitration and oxidation reactions. One common method starts with the nitration of naphthalene to produce 6-nitronaphthalene, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the compound is often synthesized through a multi-step process involving the nitration of naphthalene using nitric acid and sulfuric acid, followed by controlled oxidation reactions to achieve the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce more complex derivatives.

  • Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

  • Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are often used for substitution reactions.

Major Products Formed:

  • Oxidation: Higher oxidation states of the compound, such as dinitro derivatives.

  • Reduction: Amines, such as 6-amino-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid.

  • Substitution: Esters and amides derived from the carboxylic acid group.

Scientific Research Applications

6-Nitro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-nitro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

  • 6-Nitro-2-naphthol: Similar structure but lacks the carboxylic acid group.

  • 4-Nitro-1-naphthol: Different position of the nitro group on the naphthalene ring.

  • 2-Nitro-1-naphthol: Another positional isomer with the nitro group at a different location.

This comprehensive overview highlights the significance of 6-nitro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid in various fields, from chemical synthesis to biological research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

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